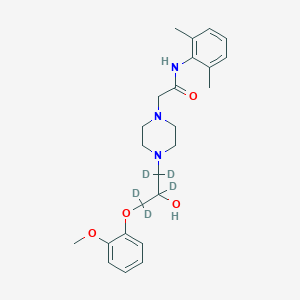![molecular formula C20H39NO3 B3026341 N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide CAS No. 143615-69-4](/img/structure/B3026341.png)
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide
Übersicht
Beschreibung
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides. It has the molecular formula C20H39NO3 and a molecular weight of 341.5 g/mol
Wirkmechanismus
C2 L-threo Ceramide (d181/20)
, also known as N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide or N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide , is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides .
Target of action
The primary target of this compound is the human ABCA1 receptor expressed in CHO cells . It also targets EL4 T cells .
Mode of action
This compound stimulates cholesterol efflux in CHO cells expressing the human ABCA1 receptor when used at a concentration of 10 μM . This efflux is 50% less than that stimulated by c2 ceramide . It also inhibits IL-4 production by 17% in EL4 T cells stimulated with phorbol 12-myristate 13-acetate when used at a concentration of 10 μM .
Biochemical pathways
The compound induces cell cycle arrest in the G0/G1 phase . It also leads to a 7-fold increase in sphingosine accumulation .
Pharmacokinetics
It is known to be soluble in chloroform, dmf, dmso, and ethanol .
Result of action
The compound inhibits the growth of HL-60 leukemia cells . It also stimulates cholesterol efflux, inhibits IL-4 production, induces cell cycle arrest, and increases sphingosine accumulation .
Action environment
The compound’s bioactivity and cell permeability suggest that it may be influenced by the cellular environment .
Biochemische Analyse
Biochemical Properties
C2 L-threo Ceramide (d18:1/2:0) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it stimulates cholesterol efflux in CHO cells expressing the human ABCA1 receptor . This compound also inhibits IL-4 production by 17% in EL4 T cells stimulated with phorbol 12-myristate 13-acetate .
Cellular Effects
C2 L-threo Ceramide (d18:1/2:0) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it induces cell cycle arrest in the G0/G1 phase . It also leads to a 7-fold increase in sphingosine accumulation and inhibits the growth of HL-60 leukemia cells .
Molecular Mechanism
The molecular mechanism of action of C2 L-threo Ceramide (d18:1/2:0) involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide typically involves the reaction of appropriate sphingosine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the octadecene chain can be reduced to form a saturated derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.
Industry: Utilized in the development of cosmetic products and pharmaceuticals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylsphingosine: Another bioactive sphingolipid with similar properties.
C2 Ceramide: A cell-permeable analog of ceramides with comparable biological activities
Uniqueness
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide is unique due to its specific stereochemistry and the presence of both hydroxyl and acetamide functional groups. These features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTCBVOJNNKFKC-LOVRKWTRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B3026258.png)
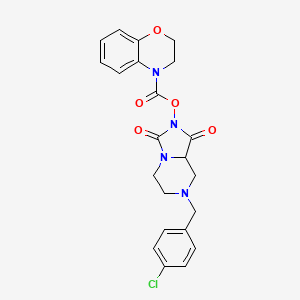


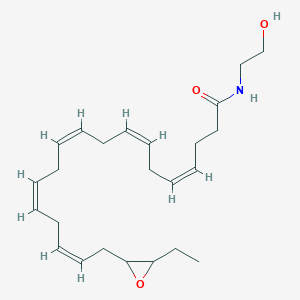
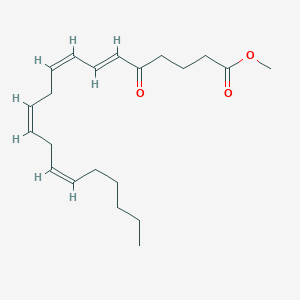
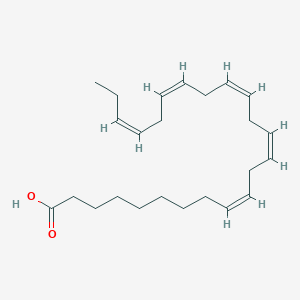
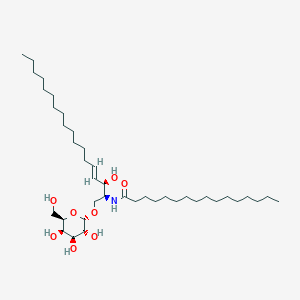
![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)
![2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione](/img/structure/B3026276.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)
